molecular formula C16H17N3O4 B2992694 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 922122-66-5

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2992694
CAS No.: 922122-66-5
M. Wt: 315.329
InChI Key: FEVPBXQHQIIGOJ-UHFFFAOYSA-N
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Description

N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety and a 2,2-dimethylpropanamide group. This structure combines heterocyclic and aromatic systems, which are often associated with diverse pharmacological activities, including antimicrobial and anticancer properties . The 7-methoxy group on the benzofuran ring and the bulky 2,2-dimethylpropanamide substituent likely influence its pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-16(2,3)14(20)17-15-19-18-13(23-15)11-8-9-6-5-7-10(21-4)12(9)22-11/h5-8H,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVPBXQHQIIGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Benzofuran vs. Phenyl Substituents: The target compound’s 7-methoxybenzofuran group (vs. Compound 2a, with a benzofuran-thioacetamide group, shows strong antimicrobial effects, suggesting that benzofuran-oxadiazole hybrids are promising scaffolds for antibiotic development .

Methoxy Position Impact :

  • The 7-methoxy group on benzofuran (target compound) vs. 4-methoxy on phenyl (5f ) could alter electronic effects and steric interactions, affecting binding to enzymes like laccase or topoisomerases .

Amide Modifications: The 2,2-dimethylpropanamide group in the target compound contrasts with the pyridin-2-amine in 5f or the dihydroisoquinoline in OMXX-280032-01. Bulky amide groups may reduce metabolic degradation, enhancing bioavailability .

Pharmacological Profiles

  • Antimicrobial Activity :

    • Benzofuran-oxadiazole hybrids (2a , 2b ) exhibit strong antimicrobial activity, suggesting the target compound may share this trait .
    • The 7-methoxy group could enhance interactions with bacterial efflux pumps or biofilm formation targets.
  • Anticancer Potential: Compounds like 5f and OMXX-280032-01 show activity against NSCLC, but the target compound’s benzofuran moiety may target different pathways (e.g., tubulin polymerization) .
  • Toxicity Considerations :

    • Litronesib’s lack of efficacy underscores the importance of oxadiazole-specific interactions, while bulky substituents (e.g., 2,2-dimethylpropanamide) may reduce off-target toxicity .

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 360.39 g/mol
  • CAS Number : 922122-99-4

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

In a study assessing the cytotoxic effects of various oxadiazole derivatives on breast cancer cells (MDA-MB-231), it was found that certain derivatives exhibited notable inhibitory activity. The IC50 values for these compounds ranged from 10 µM to 30 µM, suggesting a moderate level of efficacy against this aggressive breast cancer cell line .

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been associated with the inhibition of HDAC6, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Enzyme Inhibition

Beyond its anticancer properties, this compound also shows promise as an inhibitor of alkaline phosphatase (ALP). In silico docking studies indicate that the oxadiazole ring enhances binding affinity to ALP, potentially leading to therapeutic applications in conditions where ALP is dysregulated .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (MDA-MB-231)10 - 30
Other Oxadiazole DerivativesAnticancer (various)15 - 35
Oxadiazole-based CompoundsAlkaline Phosphatase InhibitionNot specified

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